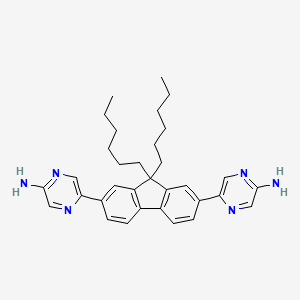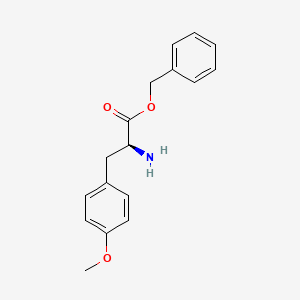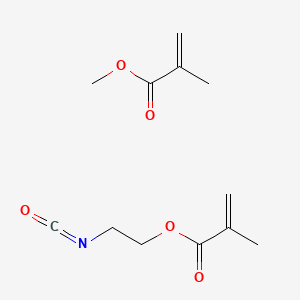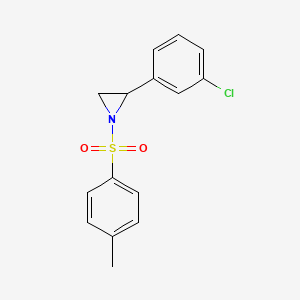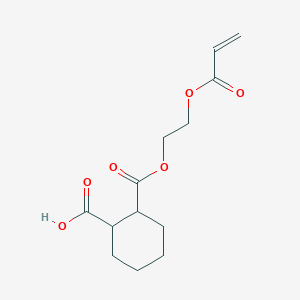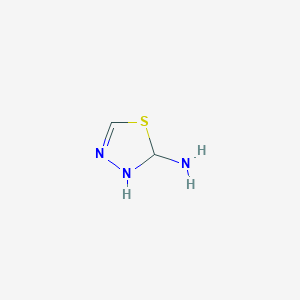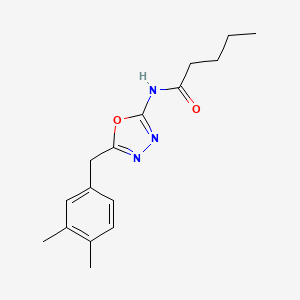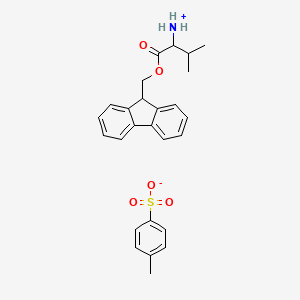
1-(9H-fluoren-9-ylmethoxy)-3-methyl-1-oxobutan-2-aminium 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-fluoren-9-ylmethoxy)-3-methyl-1-oxobutan-2-aminium 4-methylbenzenesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenylmethoxy group, a methyl group, and a 4-methylbenzenesulfonate group, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-fluoren-9-ylmethoxy)-3-methyl-1-oxobutan-2-aminium 4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the fluorenylmethoxy precursor. This precursor is then reacted with other reagents under controlled conditions to form the final compound. Common reagents used in the synthesis include ethyl (hydroxyimino)cyanoacetate and diisopropyl-carbodiimide in N,N-dimethyl-formamide . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(9H-fluoren-9-ylmethoxy)-3-methyl-1-oxobutan-2-aminium 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(9H-fluoren-9-ylmethoxy)-3-methyl-1-oxobutan-2-aminium 4-methylbenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(9H-fluoren-9-ylmethoxy)-3-methyl-1-oxobutan-2-aminium 4-methylbenzenesulfonate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
Uniqueness
1-(9H-fluoren-9-ylmethoxy)-3-methyl-1-oxobutan-2-aminium 4-methylbenzenesulfonate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
1301750-02-6 |
|---|---|
Fórmula molecular |
C26H29NO5S |
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
[1-(9H-fluoren-9-ylmethoxy)-3-methyl-1-oxobutan-2-yl]azanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H21NO2.C7H8O3S/c1-12(2)18(20)19(21)22-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;1-6-2-4-7(5-3-6)11(8,9)10/h3-10,12,17-18H,11,20H2,1-2H3;2-5H,1H3,(H,8,9,10) |
Clave InChI |
LVDROCVLEIANJS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


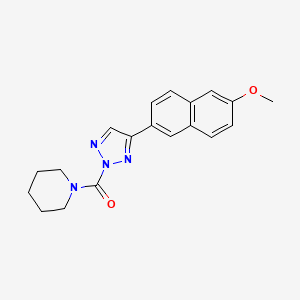
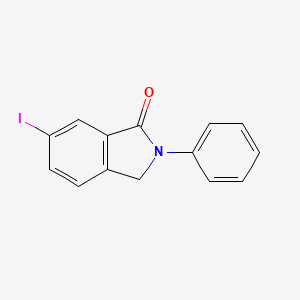
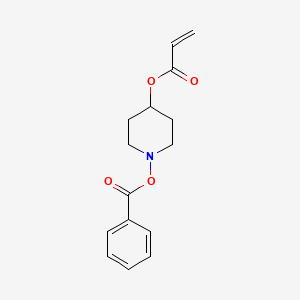
![N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B14129185.png)
![Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate](/img/structure/B14129194.png)

